Insulin glargine is a synthetic analog of human insulin, designed to provide a long-acting option for managing blood glucose levels in individuals with diabetes. It is primarily used in the treatment of both type 1 and type 2 diabetes, offering a stable basal insulin level when administered once daily. This compound was developed to improve glycemic control and reduce the incidence of hypoglycemia compared to regular insulin formulations.
Insulin glargine is produced through recombinant DNA technology, typically using Escherichia coli or yeast as host organisms. The process involves the expression of a modified insulin precursor, which is subsequently processed and purified to yield the final product.
Insulin glargine belongs to the class of medications known as insulin analogs. Specifically, it is categorized as a long-acting insulin due to its extended duration of action, which can last up to 24 hours.
The synthesis of insulin glargine involves several key steps:
Insulin glargine's molecular structure is characterized by specific modifications that distinguish it from human insulin:
These modifications allow insulin glargine to remain soluble at an acidic pH (around 4.0) but precipitate at physiological pH, facilitating its long-acting properties .
The primary chemical reactions involving insulin glargine include:
Insulin glargine functions by mimicking the action of natural insulin in regulating glucose metabolism:
The onset of action for insulin glargine is typically between 1.5 to 2 hours post-injection, with effects lasting up to 24 hours due to its unique formulation.
Insulin glargine is primarily used in clinical settings for:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: